REACTION_CXSMILES
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C([NH:4][C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:6]=1[O:15][CH3:16])(=O)C>[OH-].[K+]>[NH2:4][C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:6]=1[O:15][CH3:16] |f:1.2|
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Name
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|
Quantity
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99.5 g
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Type
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reactant
|
Smiles
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C(C)(=O)NC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])OC
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Name
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solution
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Quantity
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125 mL
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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[OH-].[K+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the product is dried
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Type
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TEMPERATURE
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Details
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without heating
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Type
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WASH
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Details
|
washed with water
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
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NC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |